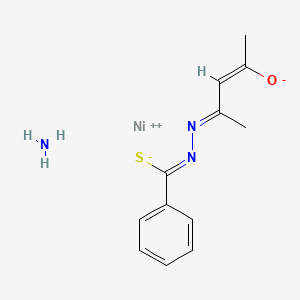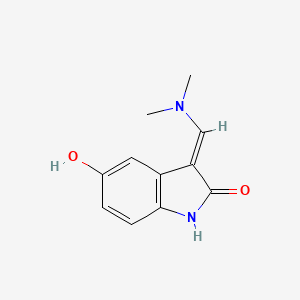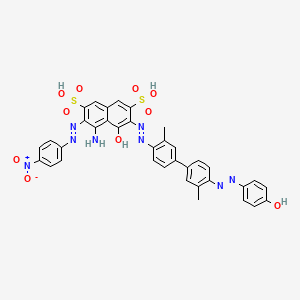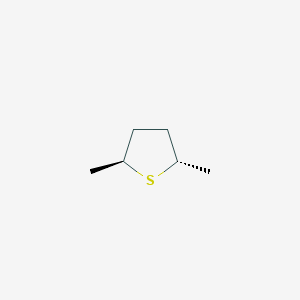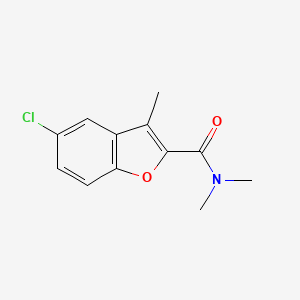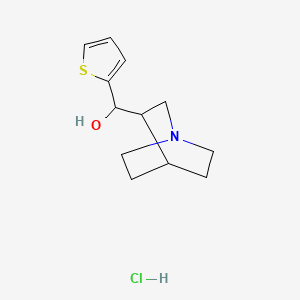
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidyl 2’-thienyl carbinol hydrochloride is a compound belonging to the quinuclidine series. It is known for its potential anti-ulcer properties and has been studied for its pharmacological effects . This compound is characterized by the presence of a quinuclidine ring and a thienyl group, making it a unique structure in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves the reaction of quinuclidine with 2-thienyl ketone. The process typically includes the reduction of the ketone group to form the carbinol. This reaction can be catalyzed using various reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 3-Quinuclidyl 2’-thienyl carbinol hydrochloride .
化学反应分析
Types of Reactions
3-Quinuclidyl 2’-thienyl carbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The thienyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and substituted thienyl compounds. These products can have different pharmacological activities and are studied for their potential therapeutic applications .
科学研究应用
3-Quinuclidyl 2’-thienyl carbinol hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinuclidine and thienyl groups.
Biology: Investigated for its effects on various biological systems, including its potential as an anti-ulcer agent.
Medicine: Explored for its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用机制
The mechanism of action of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by blocking histamine receptors, thereby reducing gastric acid secretion and providing relief from ulcers . The compound may also interact with other pathways involved in inflammation and gastrointestinal health .
相似化合物的比较
Similar Compounds
Phencarol: An antiallergic drug with a similar quinuclidine structure.
Bicarphen: Another compound in the quinuclidine series with potential therapeutic applications.
Uniqueness
3-Quinuclidyl 2’-thienyl carbinol hydrochloride is unique due to its specific combination of the quinuclidine ring and thienyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
102338-73-8 |
|---|---|
分子式 |
C12H18ClNOS |
分子量 |
259.80 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10,12,14H,3-6,8H2;1H |
InChI 键 |
PNEBAPRDICCWCS-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)C(C3=CC=CS3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


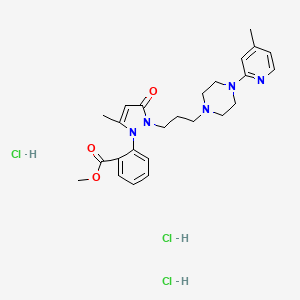
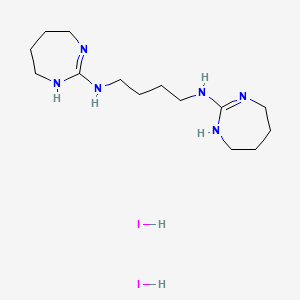



![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)

